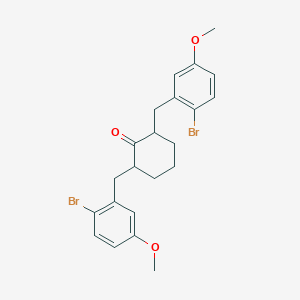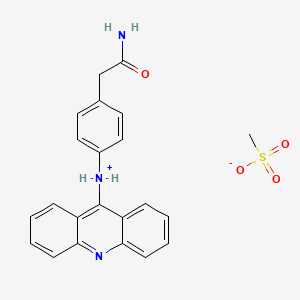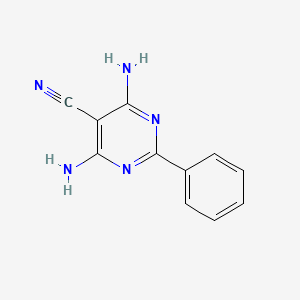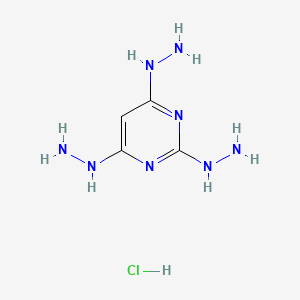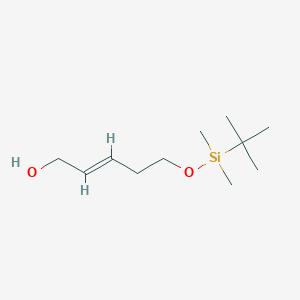
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. For instance, a common method involves reacting 4-pentyn-1-ol with tert-butyldimethylsilyl chloride in the presence of imidazole in a solvent like dichloromethane. The reaction is allowed to proceed at room temperature for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.
Medicine: It may be involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Wirkmechanismus
The mechanism by which (E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL exerts its effects is primarily through its role as a protecting group. The tert-butyldimethylsilyl group protects hydroxyl groups from unwanted reactions, allowing for selective transformations elsewhere in the molecule. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: These compounds also serve as protecting groups for alcohols but are less bulky than tert-butyldimethylsilyl ethers.
Triisopropylsilyl ethers: These are more sterically hindered than tert-butyldimethylsilyl ethers, providing greater protection but requiring harsher conditions for removal.
Uniqueness
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL is unique due to its balance of steric hindrance and ease of removal. The tert-butyl group provides sufficient bulk to protect the hydroxyl group effectively, while the dimethylsilyl group allows for relatively mild deprotection conditions.
Eigenschaften
Molekularformel |
C11H24O2Si |
|---|---|
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
(E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-7,12H,8-10H2,1-5H3/b7-6+ |
InChI-Schlüssel |
XPMXAAGISRJZIU-VOTSOKGWSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCC/C=C/CO |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


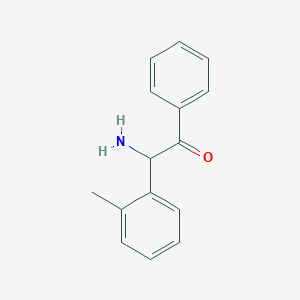

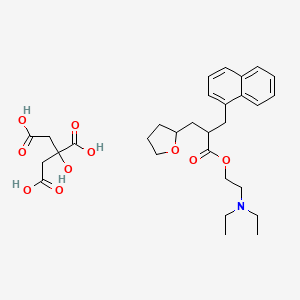
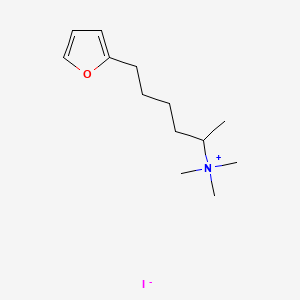
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)


